tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate
Description
tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo-oxazole core substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group.
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-5-7-8(6-14)16-9(4-12)13-7/h4-6,12H2,1-3H3 |
InChI Key |
IEBMDJZJTMKXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of propargylamines with oximes, followed by intramolecular cyclization mediated by copper(I) chloride . Another approach includes the use of tert-butyl nitrite or isoamyl nitrite to facilitate the formation of the isoxazole ring from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aminomethyl Group
The aminomethyl group undergoes nucleophilic substitution reactions with electrophiles. For example:
-
Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) in THF using NaH as a base and 15-crown-5 as a phase-transfer catalyst yields N-acylated derivatives. Typical conditions: 3 hours at room temperature, yielding 60–85% .
-
Alkylation : Treatment with alkyl halides in DMF with NaH as a base produces N-alkylated products (80–90% yields) .
Cyclization and Ring Functionalization
The pyrrolooxazole core participates in cyclization and halogenation:
-
Cyclization with Hydroxylamine : Heating with hydroxylamine hydrochloride in refluxing ethanol forms fused oxazole rings (60–90% yields) .
-
Chlorination : Reaction with N-chlorosuccinimide (NCS) introduces chlorine at reactive positions (e.g., 7- or 8-position of the pyrrole ring), yielding 60–75% under mild conditions .
Ester Hydrolysis and Derivatization
The tert-butyl ester group is hydrolyzed under acidic conditions (e.g., TFA/DCM) to yield carboxylic acid derivatives, which are further functionalized via amide coupling using DCC/DMAP (78–82% yields).
Reaction Optimization Data
Spectroscopic Characterization
Post-reaction analysis employs advanced techniques:
-
1H/13C NMR : Confirms substitution patterns (e.g., acyl/alkyl group integration) .
-
HRMS : Validates molecular weights of derivatives (e.g., [M+H]+ peaks for acylated products).
-
1H-15N HMBC : Resolves nitrogen environments in heterocyclic products .
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]oxazole compounds exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. A study highlighted that certain derivatives demonstrated growth inhibitory activity against human cancer cell lines, including those from malignant peritoneal mesothelioma, without affecting normal cells' proliferation .
Inhibition of Enzymatic Activity
Research has also focused on the inhibitory effects of pyrrolo[3,4-d]oxazoles on specific enzymes. For example, the compound has been evaluated for its ability to inhibit D-amino acid oxidase, an enzyme implicated in neurodegenerative diseases. This inhibition could potentially lead to therapeutic strategies for conditions such as Alzheimer's disease .
Neuroprotective Effects
The neuroprotective potential of pyrrolo[3,4-d]oxazole derivatives has been investigated due to their involvement in modulating neurotransmitter systems and reducing oxidative stress. These properties suggest that they might be beneficial in treating neurodegenerative disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Oxazole vs. Thiazole : The target compound’s oxazole ring (oxygen atom) contrasts with the thiazole (sulfur) in ’s analog. Thiazole’s larger atomic radius and lower electronegativity may enhance π-stacking interactions but reduce polarity compared to oxazole .
- Aminomethyl vs.
- Bulkier Substituents: The pyrano-pyrrole analog () contains a phenyl group and cyano substituent, which introduce steric hindrance and electronic withdrawal effects, likely reducing metabolic clearance but complicating synthesis .
Biological Activity
tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate (CAS No. 1251000-74-4) is a compound belonging to the class of pyrrolo derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 226.24 g/mol
- Purity : 97% (as per supplier data) .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolo framework through cyclization reactions.
- Introduction of the aminomethyl group via nucleophilic substitution.
- Protection and deprotection steps to yield the final product in high purity.
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies on pyrrolo derivatives have shown:
- Mechanism : These compounds can induce apoptosis in cancer cells by modulating signaling pathways such as mTOR and Bcl-2 .
- Case Study : A related compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity .
Antimicrobial Properties
Pyrrolo derivatives have also been evaluated for their antimicrobial activities:
- Activity Spectrum : Some studies report effectiveness against Gram-positive and Gram-negative bacteria, with potential applications in treating infections .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Neuroprotective Effects
Emerging studies suggest that certain pyrrole-based compounds may exhibit neuroprotective effects:
- Research Findings : Compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate, and how are intermediates characterized?
- Methodological Answer : The synthesis involves sequential functionalization of pyrrolo-oxazole scaffolds. For example:
- Step 1 : Reacting a substituted pyrimidine (e.g., ethyl 2-(methylthio)pyrimidine-5-carboxylate) with a quinoxalinone derivative in DMF using K₂CO₃ as a base at 80°C for 2 hours. The intermediate is purified via column chromatography (silica gel, EtOAc/hexane gradients) .
- Boc Protection : Introducing tert-butoxycarbonyl (Boc) groups using Boc₂O and DMAP in DCM at room temperature for 12 hours .
- Characterization : Intermediates are validated using ESI-MS (e.g., m/z 451 [M+H]⁺ for Boc-protected intermediates) and ¹H/¹³C NMR to confirm regioselectivity and stereochemistry .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Mass Spectrometry (ESI-MS) : Identifies molecular ion peaks (e.g., m/z 405 [M+H]⁺ for hydroxylated derivatives) and fragmentation patterns .
- NMR Spectroscopy : ¹H NMR resolves proton environments (e.g., pyrrolidine NH at δ 1.4–2.0 ppm; Boc tert-butyl at δ 1.4 ppm). ¹³C NMR confirms carbonyl carbons (e.g., oxazole C=O at ~165 ppm) .
- HPLC-PDA : Quantifies purity (>95%) and detects byproducts using C18 columns with acetonitrile/water gradients .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group or oxazole ring oxidation .
- Avoid prolonged exposure to moisture or light. Stability tests (TGA/DSC) indicate decomposition above 150°C .
Advanced Research Questions
Q. How can reaction yields be optimized during the cyclization step to form the pyrrolo-oxazole core?
- Methodological Answer :
- Solvent Selection : Use THF or DCM for improved solubility of intermediates. DBU (1,8-diazabicycloundec-7-ene) promotes cyclization at 0°C → RT over 2 hours, minimizing side reactions .
- Catalysis : Transition-metal catalysts (e.g., Pd(OAc)₂) may enhance regioselectivity in heterocycle formation, though this requires empirical testing .
- Workup : Quench reactions with aqueous NH₄Cl to stabilize sensitive intermediates before extraction (EtOAc ×2) .
Q. What strategies resolve ambiguities in stereochemical assignments for the pyrrolidine ring?
- Methodological Answer :
- 2D NMR : NOESY/ROESY detects spatial proximity of protons (e.g., axial vs. equatorial positions in octahydroquinoxaline derivatives) .
- X-ray Crystallography : Single-crystal analysis of Boc-protected intermediates (e.g., tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate) confirms absolute configuration .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and compare with experimental NMR shifts .
Q. How can the compound’s biological activity be evaluated in vitro?
- Methodological Answer :
- Enzyme Assays : Use Amplex Red-based fluorescence assays (e.g., autotaxin inhibition) at 37°C in phosphate buffer (pH 7.4) with 10 µM compound .
- Solubility Testing : HT-Solubility assays in PBS (pH 6.5–7.5) quantify aqueous solubility for dose-response studies .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS over 60 minutes .
Q. What methods identify and mitigate byproducts from triflate-mediated hydroxyl activation?
- Methodological Answer :
- Byproduct Identification : LC-MS (negative ion mode) detects sulfonate esters or des-Boc derivatives. Tf₂O (triflic anhydride) reactions require strict anhydrous conditions to avoid hydrolysis .
- Purification : Reverse-phase HPLC (C18, 0.1% TFA in H₂O/MeCN) separates triflate byproducts.
- Kinetic Monitoring : In situ IR spectroscopy tracks carbonyl peaks (1700–1750 cm⁻¹) to optimize reaction time and minimize overactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
